molecular formula C9H19N3O3 B11722829 tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)carbamate

tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)carbamate

Cat. No.: B11722829
M. Wt: 217.27 g/mol
InChI Key: NXWDWKLIOMWYEX-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)carbamate is a carbamate derivative characterized by a tert-butyl-protected amine group and a hydroxyimino (N–OH) functional group on a branched propyl chain. This compound is structurally notable for its Z-configuration at the hydroxyimino moiety (as inferred from related analogues in –4), which influences its stereochemical and electronic properties. The tert-butyl carbamate group serves as a common protecting group for amines, enhancing stability during synthetic processes .

Properties

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)carbamate

InChI

InChI=1S/C9H19N3O3/c1-6(7(10)12-14)5-11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13)

InChI Key

NXWDWKLIOMWYEX-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method includes the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oximes or nitroso compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Neuroprotective Effects

Research has demonstrated that tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)carbamate exhibits neuroprotective properties. In vitro studies show that this compound can mitigate cell death in astrocytes induced by amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's. The mechanism appears to involve the reduction of pro-inflammatory cytokines, such as TNF-α, and the inhibition of oxidative stress .

Enzyme Inhibition

The compound acts as an inhibitor for key enzymes involved in metabolic pathways, such as β-secretase and acetylcholinesterase. These enzymes play critical roles in the pathophysiology of Alzheimer’s disease, making this compound a candidate for further development as a therapeutic agent .

Antimicrobial Activity

This compound has shown potential antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various pathogens, suggesting its applicability in treating infections.

Case Studies

Case Study 1: Neuroprotection Against Amyloid Beta Toxicity
In a study focusing on the protective effects against amyloid beta toxicity, this compound was tested on astrocytes exposed to amyloid beta 1-42. The results indicated a significant reduction in cell death and inflammatory markers, highlighting its potential role in neuroprotection .

Case Study 2: Inhibition of Enzymatic Activity
Another research effort examined the compound's ability to inhibit acetylcholinesterase activity. The findings suggested that this compound could effectively reduce the enzymatic breakdown of acetylcholine, thereby enhancing cholinergic signaling in models relevant to cognitive function.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in biochemical pathways, affecting cellular processes and physiological responses .

Comparison with Similar Compounds

Thioxo vs. Hydroxyimino Substituents

  • tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate (): Replaces the hydroxyimino group with a thioxo (C=S) group. This substitution reduces hydrogen-bonding capacity but increases lipophilicity. Thioamides are metabolically stable compared to hydroxyimino derivatives, making them useful in prodrug design . Molecular Weight: 204.29 g/mol vs. ~215–220 g/mol (estimated for the target compound). Key Difference: Thioxo derivatives exhibit lower polarity and altered reactivity in nucleophilic substitutions.

Hydroxy vs. Hydroxyimino Groups

  • tert-Butyl N-(3-Amino-2-Hydroxypropyl)-N-Ethylcarbamate (): Features a hydroxyl (–OH) group instead of hydroxyimino, with an additional ethyl substitution on the nitrogen. The hydroxyl group enhances hydrogen bonding but lacks the tautomeric properties of hydroxyimino groups. Molecular Weight: 218.29 g/mol.

Substituent Position and Stereochemistry

  • tert-Butyl [(3Z)-3-Amino-3-Hydroxyimino-Propyl]Methylcarbamate (): Differs by a methyl group on the carbamate nitrogen. Key Insight: Methyl substitution may alter metabolic stability or binding affinity in enzyme-inhibition assays .
  • tert-Butyl N-(3-Fluoro-2-Oxopropyl)Carbamate (): Replaces hydroxyimino with a fluoro-oxo group. The electron-withdrawing fluorine atom enhances electrophilicity at the carbonyl, increasing reactivity in nucleophilic additions. Key Difference: Fluorinated analogues often exhibit improved bioavailability and resistance to oxidative degradation .

Comparative Physicochemical Properties

Compound Functional Group Molecular Weight (g/mol) Key Physicochemical Traits
Target Compound Hydroxyimino (N–OH) ~215–220 (estimated) Polar, tautomeric, metal-chelating capability
tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate Thioxo (C=S) 204.29 Lipophilic, metabolically stable
tert-Butyl N-(3-Fluoro-2-Oxopropyl)Carbamate Fluoro-oxo (F, C=O) ~193 (estimated) Electrophilic, enhanced metabolic stability
tert-Butyl N-(3-Chloro-Naphthoquinone Derivative) () Chloro, quinone Not provided Reactive quinone moiety, potential cytotoxicity

Biological Activity

Tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)carbamate, also known as tert-butyl (Z)-(3-amino-3-hydroxyimino)propylcarbamate, is a carbamate compound with notable biochemical properties. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₇N₃O₃
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 1244059-91-3
  • Purity : Typically ≥95%

Target of Action

As a carbamate, this compound primarily serves as a protecting group for amines in synthetic chemistry, particularly in peptide synthesis. Its ability to protect the amine group allows for the selective formation of peptide bonds without interference from other functional groups.

Mode of Action

The compound can be installed and removed under mild conditions, making it versatile for various chemical reactions. It has been noted for its interactions with specific enzymes, particularly histone deacetylases (HDACs), which are crucial in regulating gene expression .

Biochemical Pathways

This compound plays a significant role in biochemical reactions. It acts as a substrate for certain enzymes, facilitating biochemical transformations that can influence cellular functions and metabolic pathways.

Pharmacokinetics

The compound exhibits solubility in organic solvents such as methylene chloride and chloroform but is only slightly soluble in water. This property affects its bioavailability and potential therapeutic applications.

Cellular Effects

Research indicates that this compound can modulate cellular signaling pathways and gene expression. Its interaction with HDACs can lead to alterations in histone acetylation status, influencing transcriptional activity.

Case Studies and Research Findings

  • Inhibition of HDACs : Studies have shown that this compound inhibits HDAC activity, leading to increased acetylation of histones and subsequent upregulation of tumor suppressor genes .
  • Impact on Cell Viability : In vitro experiments demonstrated that the compound influences cell viability in various cancer cell lines by inducing apoptosis through HDAC inhibition.
  • Potential Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects against amyloid-beta toxicity in astrocytes, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionIncreased histone acetylation
Apoptosis InductionEnhanced cell death in cancer lines
NeuroprotectionReduced cytotoxicity from amyloid-beta

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)carbamate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling tert-butyl carbamate with a functionalized amine precursor under controlled conditions. Key steps include:

  • Amine Activation : Use coupling reagents like EDCI/HOBt for carbamate formation, ensuring stoichiometric balance to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile or dichloromethane) enhance solubility and reaction kinetics. Acetonitrile is preferred for its compatibility with tert-butyl groups .
  • Condition Optimization : Maintain pH 7–8 (via K₂CO₃) and temperatures between 0–25°C to stabilize the hydroxyimino group and prevent decomposition .
  • Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .

Advanced: How can structural ambiguities arising from conflicting NMR and X-ray crystallography data be resolved?

Answer:
Discrepancies often stem from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological approaches include:

  • Dynamic NMR Studies : Conduct variable-temperature ¹H/¹³C NMR to detect exchange broadening, identifying equilibrium between keto-enol tautomers .
  • Density Functional Theory (DFT) Calculations : Compare computed NMR chemical shifts (using B3LYP/6-31G*) with experimental data to validate dominant conformers .
  • Complementary Crystallography : Use SHELXL for refining hydrogen-bonding networks (e.g., N–H⋯O interactions) and verify intramolecular distances against NMR-derived geometries .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the tert-butyl, hydroxyimino, and methylpropyl groups .
  • IR Spectroscopy : Confirm carbamate C=O (1680–1720 cm⁻¹) and hydroxyimino N–O (940–980 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error to confirm stoichiometry .
  • HPLC-PDA : Assess purity (>98%) using reversed-phase columns (C18, 4.6 × 250 mm) with UV detection at 254 nm .

Advanced: How can side reactions (e.g., tert-butyl deprotection or imine oxidation) be mitigated during synthesis?

Answer:

  • Deprotection Prevention : Avoid acidic conditions (pH <5) and elevated temperatures (>40°C) that hydrolyze the tert-butyl group. Use buffered aqueous workups (pH 7–8) .
  • Oxidative Stability : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) to stabilize the hydroxyimino group .
  • Byproduct Monitoring : Employ LC-MS to detect degradation products (e.g., free amine or ketone derivatives) and adjust reaction time/temperature accordingly .

Basic: What analytical workflows ensure post-synthesis purity and stability assessment?

Answer:

  • Stability Testing : Store samples at –20°C under desiccation. Monitor degradation via accelerated stability studies (40°C/75% RH for 14 days) with HPLC .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values to confirm batch consistency .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>150°C indicates thermal stability) .

Advanced: How do substituent effects (e.g., methylpropyl vs. difluoroethyl) influence bioactivity in carbamate derivatives?

Answer:

  • Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce enzymatic hydrolysis rates, enhancing metabolic stability .
  • Electronic Modulation : Electron-withdrawing groups (e.g., –CF₂– in difluoroethyl analogs) increase electrophilicity, improving target binding (e.g., enzyme inhibition Kᵢ reduced by 40%) .
  • Hydrogen-Bonding Capacity : Hydroxyimino groups engage in H-bonding with catalytic residues (e.g., in CDC25 phosphatases), as shown in docking studies using AutoDock Vina .

Advanced: What computational tools are effective for modeling this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
  • Docking Software (AutoDock/Vina) : Predict binding poses in enzyme active sites (e.g., quinone-binding pockets) with RMSD <2.0 Å .
  • QSAR Models : Correlate substituent parameters (Hammett σ, LogP) with IC₅₀ values to guide structural optimization .

Basic: How is crystallographic data (e.g., hydrogen bonding) analyzed to confirm molecular packing?

Answer:

  • SHELX Refinement : Use SHELXL for structure solution, identifying hydrogen bonds (e.g., N1–H1⋯O4, d = 2.08 Å) and π-π stacking (centroid distances <4.0 Å) .
  • Mercury Visualization : Generate Hirshfeld surfaces to quantify intermolecular contacts (e.g., O⋯H/N⋯H ratios >60%) .
  • CIF Validation : Check for PLATON alerts (e.g., ADDSYM) to ensure space group correctness .

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